(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
CAS No.: 160169-32-4
Cat. No.: VC20806321
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160169-32-4 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | DNSFMKGQWLZMOJ-NSHDSACASA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C |
| SMILES | CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C |
Introduction
Chemical Properties and Structure
Structural Characteristics
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide features a 2,6-dimethylphenoxy group connected to a methylethyl chain that bears an acetamide functional group. The (S) configuration at the chiral center creates a specific three-dimensional arrangement that distinguishes it from its (R) enantiomer. This spatial configuration plays a critical role in determining how the molecule interacts with biological receptors and enzymes.
Physical and Chemical Properties
The compound is characterized by several key physical and chemical properties, as summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 160169-32-4 |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 g/mol |
| Catalog Number | RCLS130164 |
| Chemical Name | (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide |
| Solubility | Data Not Available |
| Shipping Conditions | Stable at Room Temperature Unless Otherwise Specified |
The molecular formula C13H19NO2 indicates the presence of 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms in the compound's structure . This composition is consistent with the structural arrangement featuring an aromatic ring with two methyl substituents, an ether linkage, and an acetamide group.
Relationship to Mexiletine
Chemical Relationship
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is structurally related to Mexiletine, as it represents an acetylated derivative of Mexiletine with a specific stereochemical configuration. Mexiletine, also known as 1-(2,6-dimethylphenoxy)-2-propanamine, is a significant antiarrhythmic agent used in clinical practice . The structural similarity between these compounds is evident in their shared 2,6-dimethylphenoxy-1-methylethyl backbone, with the primary difference being the acetyl group attached to the nitrogen in the acetamide form.
Synthesis and Production
Synthetic Pathways
The synthesis of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, of which the (S) isomer is a specific stereochemical variant, has been documented in the literature. One established method involves the acetylation of Mexiletine. This process typically employs an acetylating agent such as acetyl chloride or acetic anhydride in the presence of concentrated aqueous alkali and an organic solvent like ethyl acetate .
The reaction conditions are carefully controlled, with temperatures maintained between 0°C and 25°C, preferably below 10°C, for a duration ranging from 10 minutes to 3 hours, with approximately 35 minutes being optimal in many cases . Following the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is isolated using conventional techniques for further processing or analysis.
Stereochemical Considerations
While the general synthesis provides the racemic mixture of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, obtaining the specific (S) enantiomer requires either starting with enantiomerically pure (S)-Mexiletine or employing stereoselective synthesis or separation techniques. Chiral resolution methods using optically active acids such as tartaric acid, camphoric acid, or camphor-10-sulfonic acid could potentially be employed to separate the enantiomers .
The separation of stereoisomers typically involves forming diastereomeric salts through reaction with optically active acids, followed by fractional crystallization. The pure diastereomeric salts can then be cleaved by standard methods such as treatment with a base to afford the individual enantiomers . This process would be applicable to obtaining pure (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide from a racemic mixture.
Applications and Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume